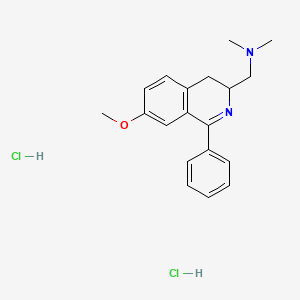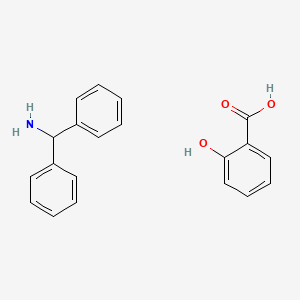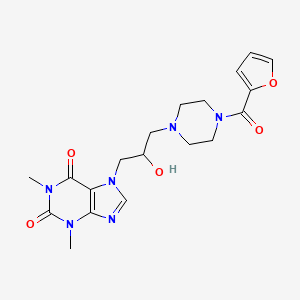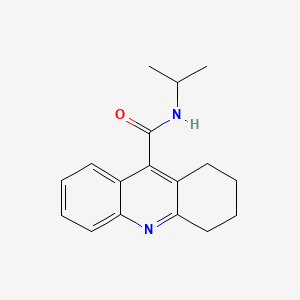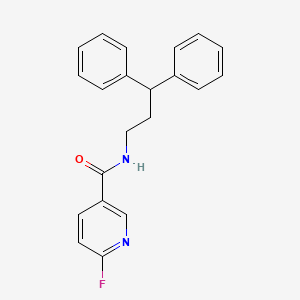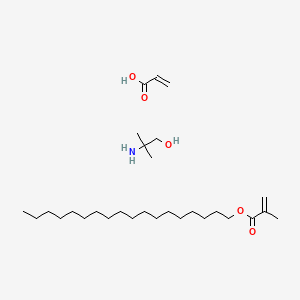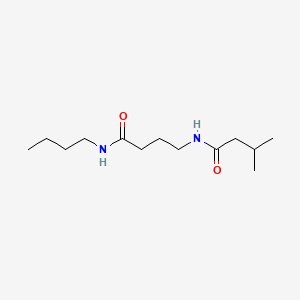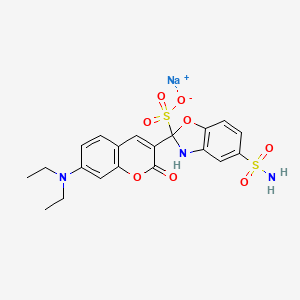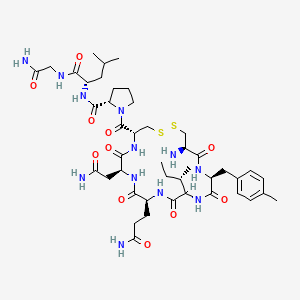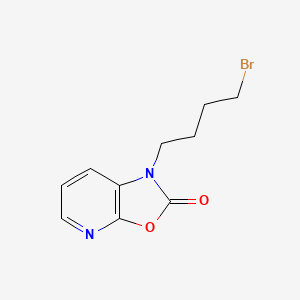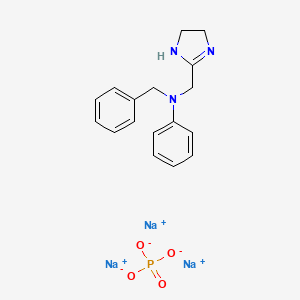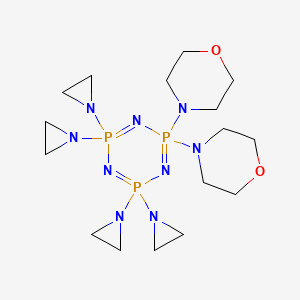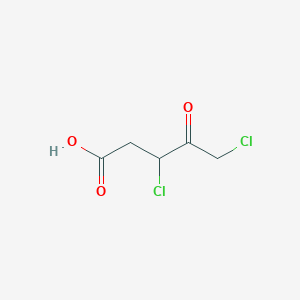
3,5-Dichlorolevulinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorolevulinic acid is a derivative of levulinic acid, which is a versatile platform chemical derived from biomass. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the levulinic acid molecule. It is a white crystalline solid that is soluble in water and polar organic solvents. The presence of both a ketone group and a carboxylic acid group in its structure makes it highly reactive and useful in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichlorolevulinic acid can be synthesized through the chlorination of levulinic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
3,5-Dichlorolevulinic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is 3,5-dichloropentanedioic acid.
Reduction: The major product is 3,5-dichloropentanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
3,5-Dichlorolevulinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dichlorolevulinic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications.
類似化合物との比較
Similar Compounds
Levulinic Acid: The parent compound, which lacks the chlorine atoms.
4-Oxopentanoic Acid: Another derivative of levulinic acid with different functional groups.
γ-Ketovaleric Acid: A keto acid similar to levulinic acid but with a different structure.
Uniqueness
3,5-Dichlorolevulinic acid is unique due to the presence of the chlorine atoms, which significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where enhanced reactivity is required.
特性
CAS番号 |
73344-22-6 |
|---|---|
分子式 |
C5H6Cl2O3 |
分子量 |
185.00 g/mol |
IUPAC名 |
3,5-dichloro-4-oxopentanoic acid |
InChI |
InChI=1S/C5H6Cl2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) |
InChIキー |
BNXWVRDLXHMBII-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)CCl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



